molecular formula C11H13Cl2NO B8517576 4-(2,3-Dichlorophenyl)piperidin-4-ol

4-(2,3-Dichlorophenyl)piperidin-4-ol

Cat. No.: B8517576
M. Wt: 246.13 g/mol
InChI Key: FCUWEVDONQJGAS-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)piperidin-4-ol is a chemical compound of significant interest in neuroscience and pharmaceutical research, particularly in the study of dopaminergic systems. This piperidine derivative shares core structural features with compounds found in classical dopamine D2-like receptor antagonists and is used as a key synthon in the development of novel neuropsychiatric therapeutics . Research into structurally related compounds highlights their application in the synthesis of potential antipsychotic agents, such as aripiprazole analogs, which function as dopamine partial agonists . Furthermore, recent drug discovery efforts focus on designing dual-target ligands that incorporate similar phenylpiperidine scaffolds to simultaneously interact with μ-opioid receptors (MOR) and dopamine D3 receptors (D3R). This innovative approach aims to develop safer analgesics that maintain pain-relief properties while minimizing abuse liability . As a building block, this compound enables exploration of structure-activity relationships (SAR) to optimize affinity and selectivity for target receptors. This compound is provided for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)piperidin-4-ol

InChI

InChI=1S/C11H13Cl2NO/c12-9-3-1-2-8(10(9)13)11(15)4-6-14-7-5-11/h1-3,14-15H,4-7H2

InChI Key

FCUWEVDONQJGAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Piperidine Derivatives

4-(4-Chlorophenyl)piperidin-4-ol
  • Structure : Differs by a single chlorine substitution (4-chloro vs. 2,3-dichloro on the phenyl ring).
  • Activity : Similar piperidine derivatives are intermediates in antipsychotic drug synthesis but show lower receptor selectivity due to fewer halogen interactions .
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
  • Structure : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).
  • Properties : Smaller ring size alters conformational flexibility, impacting binding to receptors like dopamine D3.
  • Activity : Lower similarity score (0.80 vs. 0.98 for piperidine analogs), suggesting reduced efficacy in CNS targets .
4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol
  • Structure : Fluorine substitution at the 3-position and an isopropyl group on the piperidine nitrogen.
  • Activity : Predicted pKa = 13.41, indicating stronger basicity than the parent compound, which may affect ionizability and tissue distribution .

Piperidine-4-one Derivatives

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds I–V)
  • Structure : Piperidine-4-one core (ketone instead of alcohol) with chloro and methyl substituents.
  • Activity : Demonstrated anti-proliferative effects in hematological cancers (e.g., myeloma, leukemia) via apoptosis induction (p53 and Bax upregulation). Molecular docking confirmed binding to kinases (6FS1, 6TJU) .
  • ADMET : Favorable drug-likeness but higher toxicity risk due to electrophilic ketone group .
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
  • Structure : Methoxy substituents instead of chlorines; methyl group on piperidine nitrogen.
  • Properties : Methoxy groups reduce lipophilicity (LogP = 1.55 vs. ~3 for dichloro analog), decreasing membrane permeability but improving solubility.
  • Synthesis : Prepared via oxirane ring-opening reactions, highlighting divergent synthetic routes compared to halogenated analogs .

Piperazine-Based Analogs

Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydrocarbostyril)
  • Structure: Incorporates 4-(2,3-dichlorophenyl)piperazine linked to a quinolinone moiety.
  • Activity : High D3 receptor selectivity (Ki = 1.12 nM for (R)-enantiomer) due to synergistic effects of dichlorophenyl and piperazine groups. Partial agonism efficacy varies with stereochemistry ((R)-Emax = 14.9%; (S)-Emax = 57.3%) .
  • Pharmacokinetics : High protein binding limits hemodialysis efficacy in overdose cases .
N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide
  • Structure : Piperazine linked to a benzofuran carboxamide.
  • Activity : PET imaging candidate due to balanced lipophilicity (LogD ~2.5) and high D3 affinity. Demonstrates the role of auxiliary groups in tuning receptor engagement .

Key Comparative Data

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Substituents Biological Target Key Activity/Property Reference
4-(2,3-Dichlorophenyl)piperidin-4-ol Piperidin-4-ol 2,3-Dichlorophenyl Dopamine D3 Receptor Antipsychotic (Aripiprazole)
4-(4-Chlorophenyl)piperidin-4-ol Piperidin-4-ol 4-Chlorophenyl N/A Intermediate in drug synthesis
3-Chloro-3-methylpiperidin-4-one Piperidin-4-one 3-Chloro, 3-methyl JAK/STAT Kinases Anti-cancer (Apoptosis induction)
Aripiprazole Piperazine + Quinolinone 2,3-Dichlorophenyl D2/D3 Receptors Partial agonist (Schizophrenia)
4-(2,3-Dimethoxyphenyl)piperidin-4-ol Piperidin-4-ol 2,3-Dimethoxyphenyl N/A Synthetic intermediate

Table 2: Physicochemical Properties

Compound Molecular Weight LogP pKa PSA (Ų)
This compound 262.16 ~3.0 9.8 (amine) 41.9
4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol 271.76 1.205 13.41 41.9
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride 236.55 ~2.5 8.5 (amine) 20.3
Aripiprazole 448.39 4.8 7.6 (piperazine) 58.1

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction is a cornerstone method for introducing aryl groups to ketones. For this compound, 4-piperidone serves as the starting ketone. A Grignard reagent derived from 2,3-dichlorophenyl bromide is prepared by reacting magnesium with the aryl bromide in anhydrous tetrahydrofuran (THF). Subsequent addition of 4-piperidone to the Grignard reagent yields the tertiary alcohol intermediate, which is hydrolyzed under acidic conditions to afford the final product. This method achieves yields of 67–96% under optimized conditions.

Table 1: Grignard Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventAnhydrous THF8998
Temperature0°C → Room Temperature9297
Hydrolysis Agent1M HCl8596

Nucleophilic Aromatic Substitution

Alternative routes involve nucleophilic displacement of halogenated intermediates. For example, 4-hydroxypiperidine reacts with 2,3-dichlorophenylboronic acid via Suzuki-Miyaura coupling in the presence of a palladium catalyst. This method, while less common, offers regioselectivity advantages, particularly when steric hindrance from the dichlorophenyl group complicates Grignard approaches. Yields range from 59–75%, with purity dependent on catalyst loading and reaction time.

Reductive Amination and Cyclization

Cyclization of pre-functionalized amines provides another pathway. For instance, 1,5-dibromopentane is treated with 2,3-dichloroaniline in the presence of potassium carbonate, forming a piperidine ring through nucleophilic substitution. The resulting intermediate is oxidized to introduce the 4-hydroxy group using hydrogen peroxide in acetic acid. This method is noted for scalability, with patent data reporting 80–90% yields in multi-kilogram batches.

Reaction Condition Optimization

Solvent Systems

Polar aprotic solvents like THF and dichloromethane are preferred for Grignard and coupling reactions due to their ability to stabilize intermediates. Non-polar solvents (e.g., toluene) are employed in purification steps to precipitate by-products.

Table 2: Solvent Impact on Reaction Efficiency

SolventReaction TypeYield (%)By-Product Formation
THFGrignard Addition92<5%
DichloromethaneSuzuki Coupling6812%
TolueneCyclization858%

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, with ligand choice affecting turnover frequency. For example, biphenylphosphine ligands enhance stability in Suzuki-Miyaura couplings, reducing catalyst loading by 40%.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography using silica gel (ethyl acetate/hexane gradients) effectively isolates the target compound. Recrystallization from ethanol/water mixtures further enhances purity to >99%.

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 4.10 (s, 1H, OH), 3.50–3.20 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H), 1.90–1.60 (m, 4H).
LC-MS (ESI+): m/z 286.0 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing nature of the dichlorophenyl group slows nucleophilic additions. Using excess Grignard reagent (1.5 equiv.) and prolonged reaction times (24 h) mitigates this issue.

By-Product Formation

Di-alkylation by-products are minimized by controlling temperature during Grignard additions. Low-temperature (–10°C) conditions reduce side reactions to <3%.

Industrial-Scale Applications

Patent WO2018104953A1 highlights a lauric acid-assisted process for related piperidine derivatives, emphasizing solvent recycling and continuous flow systems to reduce costs. This approach, adaptable to this compound, achieves 92% yield in pilot-scale trials .

Q & A

Q. How do solvent effects influence the stereochemical outcome of synthetic reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents (e.g., MeOH) may lead to racemization. Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess. ’s green solvent strategies (e.g., ionic liquids) can enhance stereoselectivity .

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